molecular formula C17H19N3O5S2 B2749169 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034542-49-7

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2749169
CAS No.: 2034542-49-7
M. Wt: 409.48
InChI Key: IAGWLMHQYLZMHO-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound known for its complexity and distinctive structure, characterized by a benzofuran sulfonamide core linked to a thiadiazol ring. This compound stands out due to its promising applications in chemical, biological, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis, starting from commercially available precursors. The first step generally includes the formation of the benzofuran ring through cyclization reactions, followed by sulfonamide functionalization. The final key step is the attachment of the thiadiazol moiety via nucleophilic substitution or coupling reactions, requiring specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

While large-scale industrial production methods for this compound are still under development, potential routes include optimizing the synthetic pathways to enhance scalability and cost-efficiency. Advanced techniques such as continuous flow chemistry and automation might be employed to streamline the process, reducing both reaction times and the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial in modifying the compound for specific applications.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

  • Reduction: Employs reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Involves reagents like halogens or nucleophiles under acidic or basic conditions to replace specific functional groups.

Major Products

The products formed from these reactions vary based on the starting reagents and conditions. Oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced sulfonamides or amines. Substitution reactions often result in derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide finds applications across multiple scientific disciplines:

  • Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound, interacting with various biological targets.

  • Medicine: Explored for its therapeutic potential, particularly in treating specific diseases or conditions due to its unique structural properties.

  • Industry: Possible use in the development of novel materials or chemical processes.

Mechanism of Action

The precise mechanism of action for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide varies depending on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. This interaction can alter cellular pathways, potentially leading to therapeutic effects or changes in biological processes.

Comparison with Similar Compounds

When compared to other benzofuran sulfonamides or thiadiazole derivatives, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide offers unique advantages, such as enhanced stability, specificity, or bioactivity. Notable similar compounds include:

  • Benzofuran sulfonamide analogs: Known for their diverse pharmacological activities.

  • Thiadiazole derivatives: Investigated for their roles in medicinal chemistry and material science.

This compound's distinct chemical structure and versatile applications make it a valuable subject for ongoing scientific research

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Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S2/c1-19-15-4-2-3-5-16(15)20(27(19,23)24)10-9-18-26(21,22)14-6-7-17-13(12-14)8-11-25-17/h2-7,12,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGWLMHQYLZMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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